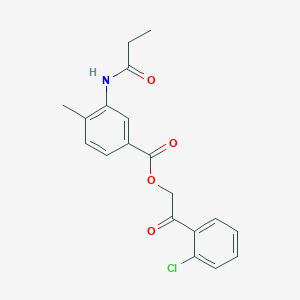
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that combines several aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxylic acid derivative, followed by esterification with 2-naphthylcarbonylmethyl ester. Common reagents used in these reactions include acid chlorides, anhydrides, and catalysts such as sulfuric acid or phosphoric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction can produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(p-Anisyl)-4-quinolinecarboxylic acid: Shares the quinolinecarboxylic acid core but lacks the naphthyl ester group.
2-Naphthylcarbonylmethyl ester: Contains the naphthyl ester group but lacks the quinolinecarboxylic acid moiety.
Uniqueness
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C29H21NO4 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C29H21NO4/c1-33-23-14-12-20(13-15-23)27-17-25(24-8-4-5-9-26(24)30-27)29(32)34-18-28(31)22-11-10-19-6-2-3-7-21(19)16-22/h2-17H,18H2,1H3 |
InChI-Schlüssel |
SNLGNBQGIUANOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-2-oxoethyl {[(4-methylphenyl)sulfonyl]amino}acetate](/img/structure/B339110.png)







![4-methyl-3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B339129.png)
![4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid](/img/structure/B339130.png)
![N-[(2-methylphenoxy)acetyl]glycine](/img/structure/B339131.png)



